4-Chloro-n-[4-(dimethylamino)benzylidene]aniline
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Overview
Description
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-[4-(dimethylamino)benzylidene]aniline typically involves the condensation reaction between 4-chloroaniline and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: 4-chloroaniline and 4-(dimethylamino)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-n-[4-(dimethylamino)benzylidene]aniline involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-chloro benzylidene aniline: Similar structure with a bromine atom instead of a dimethylamino group.
4-(Dimethylamino)aniline: Lacks the chloro group and the Schiff base structure.
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Contains two Schiff base units linked by a methylene bridge.
Uniqueness
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of both the chloro and dimethylamino groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
15486-62-1 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3 |
InChI Key |
PWFDYJSIDJXQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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